
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: is a complex organic compound that features a combination of bromine, boron, and silicon atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and silicon sites.
Reduction: Reduction reactions may target the bromine atom, converting it to a less reactive form.
Substitution: The compound is prone to substitution reactions, especially at the bromine and boron sites, where nucleophiles can replace these atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an aminated compound.
科学研究应用
Chemistry: In organic chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for constructing complex molecular architectures. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may serve as intermediates in the synthesis of biologically active molecules. These derivatives can be used in drug discovery and development processes.
Industry: In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key building block in material science.
作用机制
The mechanism of action of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its role as a reagent in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a key pathway, where the compound acts as a boronic acid derivative. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .
相似化合物的比较
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boron and bromine functionalities and is used in similar cross-coupling reactions.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: The uniqueness of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane lies in its combination of bromine, boron, and silicon atoms, which provides a versatile platform for various chemical transformations. Its structure allows for multiple functionalization opportunities, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C27H38BBrO2Si |
|---|---|
分子量 |
513.4 g/mol |
IUPAC 名称 |
2-[8-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H38BBrO2Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(17-24(29)25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20H,1-10H3 |
InChI 键 |
DKGVUUOOBIJMDT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


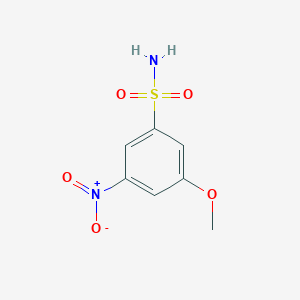
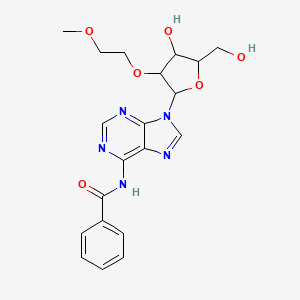
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
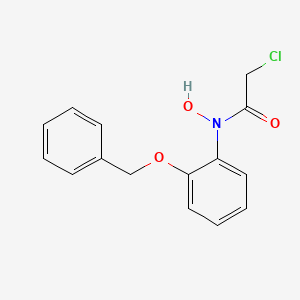
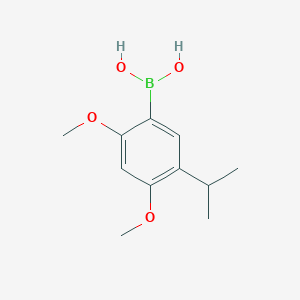
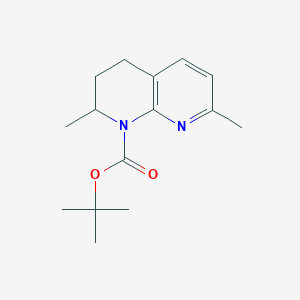
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)

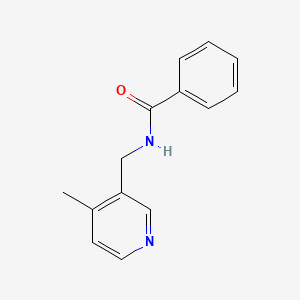
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
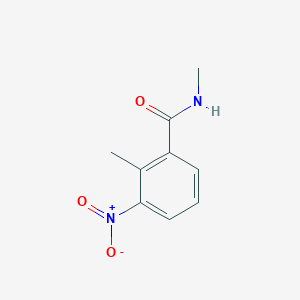
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
